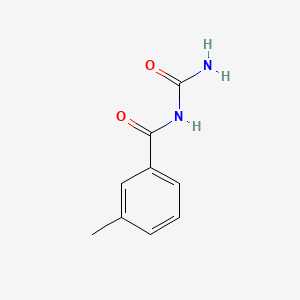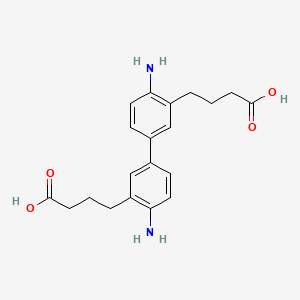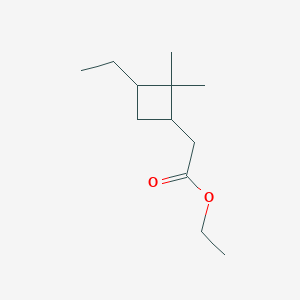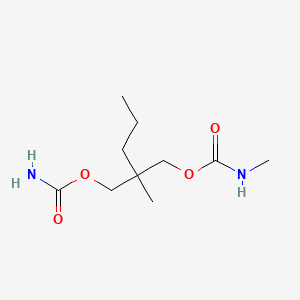
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is a compound known for its sedative, anticonvulsant, and muscle relaxant properties. It is a derivative of 2-methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol. This compound is used in various pharmaceutical applications, particularly as a precursor to tranquilizers and muscle relaxants .
Vorbereitungsmethoden
The synthesis of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be achieved through several routes. One common method involves the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tranquilizers and muscle relaxants.
Biology: The compound’s sedative and anticonvulsant properties make it valuable in studying neurological functions and disorders.
Medicine: It is used in the development of drugs for treating muscle spasms and anxiety.
Wirkmechanismus
The exact mechanism of action of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is not completely understood. it is believed to exert its effects through its sedative actions. The compound likely interacts with the central nervous system, leading to muscle relaxation and sedation . The molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be compared with other similar compounds such as:
- Carisoprodol
- Lorbamate
- Meprobamate
- Tolboxane
- Tybamate
These compounds share similar sedative and muscle relaxant properties but differ in their specific chemical structures and pharmacological profiles . The uniqueness of this compound lies in its specific combination of sedative and anticonvulsant effects, making it a valuable compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
25384-74-1 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-5-10(2,6-15-8(11)13)7-16-9(14)12-3/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
MPWSEBACFSFMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
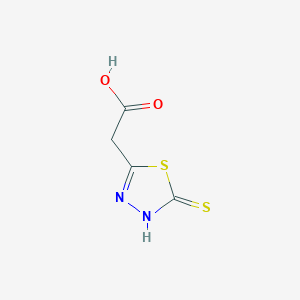
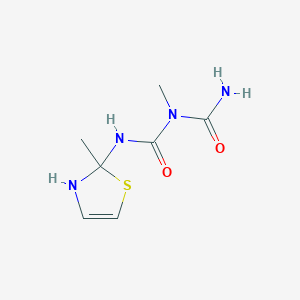
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
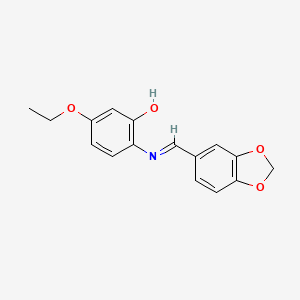
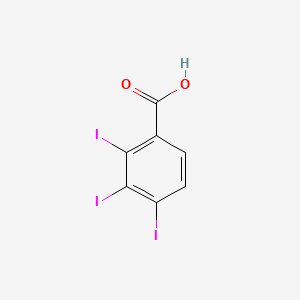
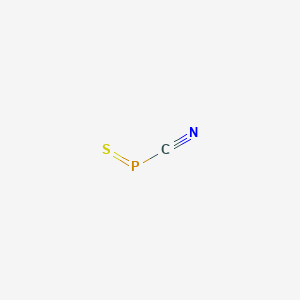
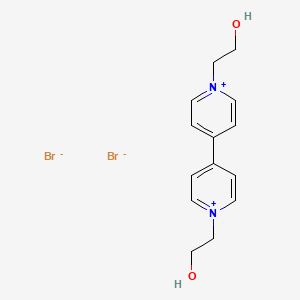
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
